Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-4-6(9)11/h10H,4-5H2,1-3H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOARPSBRJDOVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate can be synthesized through several methods. One common route involves the reaction of tert-butyl N-(2-oxoethyl)carbamate with glycine derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The final product is purified through techniques like crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of Edoxaban, an oral anticoagulant that directly inhibits factor Xa. The synthesis of Edoxaban involves the transformation of this compound into more complex structures through various chemical reactions.
Case Study: Synthesis of Edoxaban
In a study published in a patent document (WO2019158550A1), this compound was highlighted as a precursor in the synthesis of Edoxaban. The method described improved yields and purity compared to previous methods, showcasing its importance in pharmaceutical manufacturing .
Organic Synthesis
The compound is also valuable in organic synthesis as a building block for creating other complex molecules. Its reactivity allows it to participate in various reactions, including amide bond formation and coupling reactions.
Applications in Organic Synthesis
- Amide Formation : this compound can react with carboxylic acids to form amides, which are essential components in many biological systems.
Example Reaction
A typical reaction involves the coupling of this compound with an acid chloride to yield an amide derivative. This reaction can be optimized for yield and selectivity under various conditions.
Biochemical Research
In biochemical research, this compound can be used as a reagent for studying enzyme mechanisms or as a substrate for various biological assays. Its structural features allow it to mimic natural substrates, making it useful for probing enzyme activity.
Example Application
Research has shown that derivatives of this compound can serve as inhibitors for specific enzymes involved in metabolic pathways, thereby providing insights into disease mechanisms and potential therapeutic targets.
Material Science
Emerging applications of this compound are being explored in material science, particularly in the development of polymers and coatings that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in biochemical pathways. The presence of the tert-butyl ester group enhances its stability and reactivity, allowing it to effectively participate in chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate with key analogs:
Key Observations:
- Backbone Similarities : All compounds share a tert-butyl ester group, providing steric protection and enhancing stability during synthetic processes.
- Functional Group Variations: The target compound’s amino-2-oxoethyl group introduces polarity and hydrogen-bonding capacity, favoring aqueous solubility compared to lipophilic analogs like the cyclopropylmethyl derivative . BB2 () incorporates ethoxy linkers, improving flexibility and compatibility with hydrophilic environments . The isoindolyl-containing compound () exhibits aromaticity, enhancing π-π stacking interactions in peptide synthesis . The sulfonylamino analog () includes a sulfonate group, increasing electrophilicity and reactivity in nucleophilic substitution reactions .
Physicochemical and Reactivity Profiles
- Solubility : The hydrochloride salt in demonstrates higher water solubility due to ionic character, whereas the target compound’s amide group supports moderate polarity .
- Reactivity: The amino-2-oxoethyl group in the target compound facilitates condensation reactions, making it suitable for forming urea or thiourea linkages . Cyclopropylmethyl substituents () introduce steric hindrance, slowing reaction kinetics but improving selectivity in chiral syntheses . Sulfonylamino groups () act as leaving groups, enabling cross-coupling reactions in organometallic chemistry .
Research Findings and Trends
Biological Activity
Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate, a derivative of glycine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features that influence its biochemical interactions. The compound's molecular formula is , and it possesses the following notable properties:
| Property | Value |
|---|---|
| Molecular Weight | 188.23 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in water |
| Log P (octanol/water) | 0.51 |
The biological activity of this compound is largely attributed to its ability to mimic amino acids, particularly glycine. This compound acts as a potential glycine analog, influencing various biochemical pathways:
- Receptor Interaction : It may interact with glycine receptors, which are critical for neurotransmission in the central nervous system.
- Enzyme Modulation : The compound could modulate enzymes involved in metabolic pathways due to its structural similarity to natural substrates.
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antimicrobial potential at concentrations as low as 32 µg/mL for some strains .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest a possible mechanism involving the inhibition of NF-kB signaling pathways .
Study on Antimicrobial Efficacy
A recent publication evaluated the antimicrobial efficacy of various amino acid derivatives, including this compound. The study utilized a series of bacterial strains to assess the compound's effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | >64 |
The findings suggest that this compound could be further developed as a lead compound for antimicrobial therapies .
Anti-inflammatory Mechanism Exploration
In another study focusing on its anti-inflammatory effects, researchers treated macrophage cells with this compound prior to LPS exposure. Results indicated a significant reduction in inflammatory markers:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 85 |
| IL-6 | 200 | 90 |
This data supports the hypothesis that the compound may serve as a therapeutic agent in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves condensation of tert-butyl glycinate derivatives with 2-amino-2-oxoethyl precursors under mild alkaline conditions. For example, coupling tert-butyl chloroacetate with 2-aminoacetamide in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–5°C can yield the target compound. Optimization includes adjusting stoichiometry (1.2:1 molar ratio of glycinate to amine), solvent polarity (e.g., DCM vs. THF), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity, with yields exceeding 70% under optimal conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : H NMR reveals characteristic peaks for the tert-butyl group (δ 1.4–1.5 ppm, singlet) and the amide NH (δ 6.8–7.2 ppm). C NMR confirms carbonyl signals (C=O at ~170 ppm for ester and ~175 ppm for amide).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95% by area normalization).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] (calculated for CHNO: 201.1234). Cross-validation of spectral data resolves ambiguities in structural assignments .
Advanced Research Questions
Q. How does the tert-butyl group influence the reactivity and stability of this compound in various chemical environments?
The tert-butyl group acts as a steric shield, protecting the ester moiety from nucleophilic attack under basic conditions. However, it is susceptible to acid-catalyzed cleavage (e.g., using trifluoroacetic acid (TFA) in DCM), enabling deprotection for further functionalization. Stability studies show the compound degrades above 150°C, with decomposition products identified via TGA-MS. Kinetic studies using Arrhenius plots reveal activation energy (~85 kJ/mol) for ester hydrolysis in aqueous buffers .
Q. What computational methods are employed to model the reaction mechanisms involving this compound, particularly in nucleophilic reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts transition states for amide bond formation, highlighting the role of hydrogen bonding between the amine and ester carbonyl. Molecular dynamics simulations (AMBER force field) model solvation effects, showing THF stabilizes intermediates better than DCM. These studies guide solvent selection to minimize side reactions (e.g., diketopiperazine formation) .
Q. How can X-ray crystallography and SHELX software be utilized to resolve the crystal structure of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves hydrogen-bonding networks, such as N–H···O interactions between amide groups (d = 2.8–3.0 Å). SHELXL refines anisotropic displacement parameters and occupancy factors, while SHELXE assists in phase determination for twinned crystals. Graph set analysis (Etter’s notation) classifies motifs like rings, critical for understanding packing efficiency .
Q. What are the challenges in analyzing conflicting spectroscopic data for this compound, and how can they be addressed?
Overlapping H NMR signals (e.g., methylene protons adjacent to amide/ester groups) can be resolved using 2D techniques like COSY and HSQC. Discrepancies between calculated and observed HRMS peaks may arise from isotopic impurities or adduct formation; isotopic pattern matching and collision-induced dissociation (CID-MS/MS) clarify these anomalies. Cross-referencing with IR (amide I band at ~1650 cm) validates functional group integrity .
Methodological Considerations
- Contradiction Resolution : When NMR and MS data conflict (e.g., unexpected m/z ratios), replicate experiments under inert atmospheres (N) rule out oxidation artifacts.
- Safety Protocols : While not a commercial focus, handling guidelines from safety data sheets (e.g., avoiding strong acids/bases) ensure lab safety during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
